molecular formula C39H64O13 B1248188 Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside

Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside

Cat. No. B1248188
M. Wt: 740.9 g/mol
InChI Key: MMTWXUQMLQGAPC-KQRWKONWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ys-II is a spirostanyl glycoside that is smilagenin attached to a beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl residue at position 3 via a glycosidic linkage. Isolated from Yucca gloriosa and Yucca guatemalensis, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a spirostanyl glycoside, a disaccharide derivative, an organic heterohexacyclic compound and an oxaspiro compound. It derives from a (25R)-5beta-spirostan-3beta-ol.

Scientific Research Applications

Steroidal Saponins and Their Bioactivity

Research has identified various steroidal saponins, including smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside, with potential bioactive properties. For instance, studies on the wild edible vegetable Smilacina atropurpurea have isolated new steroidal saponins, which exhibited significant in vitro cytotoxicity against human tumor cells (Yang et al., 2009). Similarly, research on Yucca gloriosa has isolated steroidal glycosides, including smilagenin derivatives, which may have biological significance (Nakano et al., 1991).

Antitumor and Cytotoxic Properties

Studies have shown that steroidal glycosides isolated from various plants, including those structurally related to smilagenin, exhibit cytotoxic activities. For example, research on Tribulus terrestris identified steroidal saponins with potential antitumor properties (Wu et al., 1996). Similarly, steroidal saponins from Smilax officinalis have been explored for their potential in cancer treatment (Bernardo et al., 1996).

Potential Antifungal and Antimicrobial Properties

Research has also focused on the antifungal and antimicrobial properties of steroidal saponins. For instance, compounds isolated from Smilax medica showed antifungal activity against human pathogenic yeasts (Sautour et al., 2006). This suggests a potential application in combating fungal infections.

Apoptotic and Cardioprotective Effects

Further studies have indicated that steroidal saponins can induce apoptosis in cancer cells and may have cardioprotective effects. A study on Camassia cusickii demonstrated that steroidal saponins induced apoptotic cell death in leukemic cells (Candra et al., 2001). Another study on Tribulus terrestris highlighted the role of a triterpene saponin in attenuating apoptosis in cardiocytes, suggesting potential therapeutic applications (Sun et al., 2008).

Cytotoxicity Against Cancer Cell Lines

Steroidal constituents from Smilacina japonica, including smilagenin derivatives, have shown cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Cui et al., 2018).

properties

Molecular Formula

C39H64O13

Molecular Weight

740.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1

InChI Key

MMTWXUQMLQGAPC-KQRWKONWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Pictograms

Irritant

synonyms

timosaponin A3
timosaponin AIII

Origin of Product

United States

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